N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-phenylbutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14(11-12-15-7-3-2-4-8-15)22-19(24)18(23)21-13-16-9-5-6-10-17(16)20/h2-10,14H,11-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBUMVNAKJDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 4-phenylbutan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 2-chlorobenzylamine by the reduction of 2-chlorobenzonitrile.
Step 2: Preparation of 4-phenylbutan-2-amine by the reduction of 4-phenylbutan-2-one.
Step 3: Coupling of 2-chlorobenzylamine and 4-phenylbutan-2-amine with oxalyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Research indicates that N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide exhibits several biological activities, including:
1. Antitumor Activity
- Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). The compound's mechanism involves disrupting the cell cycle, particularly at the G2/M phase, which is crucial for cancer treatment strategies targeting cell division.
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M phase |
| Antitumor | HT-29 (colon cancer) | 3.5 | Inhibition of cell proliferation |
Case Study 1: Antitumor Efficacy
A study evaluating the antiproliferative effects of various oxalamide derivatives found significant cytotoxicity against MCF7 and HT-29 cell lines, indicating strong potential as an anticancer agent.
2. Neuropharmacological Effects
There is growing interest in the neuropharmacological properties of this compound due to its structural similarity to known psychoactive compounds. It may interact with neurotransmitter systems, suggesting potential antidepressant properties.
Case Study 2: Neuropharmacological Assessment
Research focused on similar compounds has indicated that derivatives with piperazine structures could effectively modulate serotonin receptors. While specific data on this compound's receptor affinity are still under investigation, preliminary results suggest it may share similar properties.
Future Directions in Research
Further studies are essential to fully elucidate the pharmacological profile and mechanisms of action of this compound. Future research should focus on:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To explore specific interactions with cellular targets and pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Group Analysis
The pharmacological and physicochemical properties of oxalamides are heavily influenced by their substituents. Below is a comparative analysis with structurally related compounds from the literature:
Key Observations :
- Antiviral Activity : Compounds like 13 () achieve HIV entry inhibition via thiazole and chlorophenyl groups, which may interact with viral glycoproteins. The target compound’s 2-chlorobenzyl group could mimic similar halogen-π interactions but lacks the thiazole’s hydrogen-bonding capacity .
- Flavoring Agents : S336’s methoxy and pyridine groups optimize binding to umami taste receptors (hTAS1R1/hTASR3). In contrast, the target’s chlorobenzyl group may introduce bitterness or toxicity risks, limiting flavor applications .
- Enzyme Modulation : Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in 28 ) enhance binding to cytochrome P450 isoforms. The target’s 2-chlorobenzyl group may similarly influence enzyme selectivity but with distinct steric effects .
Data Tables
Research Implications
The structural diversity of oxalamides underscores their adaptability in drug discovery and food science. Further studies should prioritize:
Activity Screening : Testing against HIV entry, cytochrome P450 isoforms, or kinase targets.
ADMET Profiling : Assessing solubility, metabolic stability, and toxicity.
Synthetic Optimization : Improving yields via microwave-assisted or flow chemistry methods .
Biological Activity
N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide is a synthetic organic compound with potential applications in medicinal chemistry. Its molecular formula is C19H21ClN2O2, and it has garnered interest due to its structural characteristics that suggest possible biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.
- Molecular Weight: 344.84 g/mol
- IUPAC Name: N-[(2-chlorophenyl)methyl]-N'-(4-phenylbutan-2-yl)oxamide
- CAS Number: 941999-53-7
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is hypothesized to act as an inhibitor or modulator, affecting various biochemical pathways. Research indicates that it may disrupt cellular processes, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Several studies have assessed the anticancer properties of this compound. It has been tested on multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 5.0 | Induces G2/M cell cycle arrest |
| M21 (Skin Melanoma) | 3.5 | Binds to colchicine site on β-tubulin |
| MCF7 (Breast) | 4.0 | Disrupts microtubule dynamics leading to cell death |
Data derived from various studies on structural analogs and related compounds .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been explored for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and modulate immune responses, although detailed mechanistic studies are still required.
Case Studies
- Study on Cell Cycle Arrest : A study demonstrated that treatment with this compound led to significant cell cycle arrest in the G2/M phase across several cancer cell lines, indicating a potential mechanism for its antiproliferative effects .
- Chick Chorioallantoic Membrane Assay : In vivo assays using chick embryos showed that this compound effectively inhibited angiogenesis and tumor growth, comparable to established anticancer agents like combretastatin A-4 .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Potentially present |
| 4-Hydroxy-2-quinolones | High | Moderate |
| 2-Chloro-N-(4-phenylbutan-2-yl)acetamide | Low | Low |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide and related oxalamide derivatives?
- Methodological Answer : Oxalamides are synthesized via coupling reactions between amine-containing precursors and oxalyl chloride derivatives. For example:
React 2-chlorobenzylamine with oxalyl chloride to form the intermediate N-(2-chlorobenzyl)oxalyl chloride.
Couple this intermediate with 4-phenylbutan-2-amine under basic conditions (e.g., triethylamine in DMF) to yield the target compound.
Purification is typically achieved via silica gel chromatography, and structural confirmation relies on LC-MS (e.g., APCI+ mode for molecular ion detection) and NMR (e.g., δH ~10.75 ppm for oxalamide NH protons) .
Q. How can researchers confirm the structural integrity of synthesized oxalamide compounds?
- Methodological Answer : Use a combination of:
- LC-MS : To verify molecular weight (e.g., observed [M+H]+ peaks matching calculated values within ±0.02 Da) .
- NMR : Key signals include:
- Aromatic protons (δH 7.28–7.57 ppm for substituted phenyl groups).
- Oxalamide NH protons (δH ~8.35–10.75 ppm, broad singlet).
- Methyl/methylene groups in aliphatic chains (e.g., δH 1.10–2.20 ppm for CH3 and CH2) .
- HPLC : Assess purity (>90% by UV detection at 215–254 nm) .
Q. What spectroscopic techniques are critical for characterizing oxalamide derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups like NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C-Cl (550–750 cm⁻¹) .
- 13C NMR : Confirm carbonyl carbons (δC ~160–170 ppm) and aromatic carbons (δC ~120–140 ppm) .
- HRMS : Validate molecular formula (e.g., C21H24ClN3O3 for analogs) .
Advanced Research Questions
Q. How can stereochemical outcomes be analyzed in oxalamide synthesis, particularly for chiral intermediates?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .
- NOE NMR Experiments : Determine spatial proximity of protons in stereoisomers (e.g., distinguishing axial vs. equatorial substituents) .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., Cu-oxalamide coordination polymers) .
Q. What strategies optimize structure-activity relationships (SAR) for oxalamides targeting biological receptors (e.g., HIV entry inhibitors)?
- Methodological Answer :
- Substituent Variation : Modify aryl (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) or aliphatic chains (e.g., branched vs. linear) to assess steric/electronic effects .
- Biological Assays : Test antiviral activity (e.g., HIV-1 pseudovirus neutralization assays) and correlate with logP values or steric parameters .
- Molecular Docking : Model interactions with target proteins (e.g., HIV gp120 CD4-binding site) to guide rational design .
Q. How should researchers address contradictory bioactivity data between studies on oxalamide analogs?
- Methodological Answer :
Purity Verification : Reanalyze compounds via HPLC to rule out impurities (e.g., dimeric byproducts in ) .
Stereochemical Reassessment : Ensure stereoisomer ratios match reported data (e.g., 1:1 mixtures in vs. single isomers in ) .
Assay Reproducibility : Cross-validate using standardized protocols (e.g., consistent cell lines or enzyme sources) .
Q. What methodologies are used to study oxalamide coordination chemistry and its applications?
- Methodological Answer :
- Coordination Polymer Synthesis : React oxalamides with metal salts (e.g., Cu(II)) under solvothermal conditions to form frameworks. Characterize via:
- Single-Crystal X-ray Diffraction : Resolve helical substructures or asymmetric bridges .
- Magnetic Susceptibility : Measure temperature-dependent behavior (e.g., antiferromagnetic coupling in Cu(II) complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
